1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
Description
1-(2-(1H-Indol-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a urea-based small molecule characterized by a 1H-indole moiety linked via an ethyl group and a 5-oxopyrrolidin-3-yl group substituted with a 3-fluorophenyl ring. The indole group contributes aromatic and hydrogen-bonding interactions, while the fluorophenyl-pyrrolidinone moiety may influence metabolic stability and target binding . This compound shares structural motifs with kinase inhibitors or GPCR modulators but lacks explicit biological data in the provided evidence.
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-indol-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-16-5-3-6-18(12-16)26-14-17(13-20(26)27)24-21(28)23-9-11-25-10-8-15-4-1-2-7-19(15)25/h1-8,10,12,17H,9,11,13-14H2,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJHEMSDCINTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCCN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H21FN4O2
- Molecular Weight : 348.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The indole moiety is known for its role in modulating neurotransmitter systems, particularly serotonin receptors, while the pyrrolidine ring contributes to its binding affinity and selectivity.
Key Mechanisms:
- Serotonin Receptor Modulation : The indole structure may interact with serotonin receptors, influencing mood and cognitive functions.
- Inhibition of Enzymatic Activity : The urea group can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
Anticancer Activity
Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Research suggests that compounds with indole structures may offer neuroprotective benefits. They potentially mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Reduction in oxidative stress | |
| Serotonergic | Modulation of serotonin receptors |
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy and safety profiles.
Case Study 1: Anticancer Activity
In a study on indole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
A study evaluating the neuroprotective effects of indole derivatives highlighted the ability of these compounds to reduce neuronal cell death induced by oxidative stress. The results suggested that the compound could modulate antioxidant defenses in neuronal cells.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Fluorophenyl Position : The target compound’s 3-fluorophenyl group (meta-substitution) contrasts with the 4-fluorophenyl (para-substitution) in the analogue from . This positional difference may alter electronic properties and steric interactions with target proteins.
- Indole Substitution: The target compound’s indole is substituted at the 1-position, whereas ’s analogue uses the 3-position.
- Pyrrolidinone Modifications: The dimethylphenyl and dimethylaminoethyl groups in suggest enhanced lipophilicity, which may improve membrane permeability but reduce solubility compared to the fluorophenyl-indole combination in the target compound .
Functional Analogues with Urea Linkers
Table 2: Activity Comparison of Urea-Containing Compounds
Key Observations :
- Glucokinase Activation: Compound 1 from demonstrates that urea derivatives with halogenated aromatic systems (e.g., chloro-fluorophenoxy) can enhance glucokinase activity. The target compound’s 3-fluorophenyl group may similarly engage in halogen bonding but lacks the pyridinyl-diversity seen in Compound 1 .
- Analgesic Activity: Compound 3’s triazinan-ylidene core highlights the role of rigid, planar structures in analgesia. The target compound’s pyrrolidinone ring provides conformational flexibility, which may reduce target specificity compared to Compound 3 .
Metabolic and Physicochemical Profiles
- However, the absence of triazole rings (as in ) may limit antifungal efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
